molecular formula C16H7Br3O3 B288002 6,8-Dibromo-2-(2-bromophenyl)cyclohepta[b]pyran-4,9-dione

6,8-Dibromo-2-(2-bromophenyl)cyclohepta[b]pyran-4,9-dione

Cat. No. B288002
M. Wt: 486.9 g/mol
InChI Key: GCEGIZUEDVGCHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-Dibromo-2-(2-bromophenyl)cyclohepta[b]pyran-4,9-dione is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique chemical properties and has been used in various research studies to investigate its mechanism of action, biochemical and physiological effects, and potential medical applications.

Mechanism of Action

The mechanism of action of 6,8-Dibromo-2-(2-bromophenyl)cyclohepta[b]pyran-4,9-dione is not fully understood. However, it is believed that this compound may act as an inhibitor of certain enzymes involved in various physiological processes.
Biochemical and Physiological Effects:
6,8-Dibromo-2-(2-bromophenyl)cyclohepta[b]pyran-4,9-dione has been shown to have various biochemical and physiological effects. This compound has been found to have anti-inflammatory, antioxidant, and anticancer properties. Additionally, this compound has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 6,8-Dibromo-2-(2-bromophenyl)cyclohepta[b]pyran-4,9-dione in lab experiments include its unique chemical properties and potential applications in various research studies. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action and potential medical applications.

Future Directions

There are several future directions for research on 6,8-Dibromo-2-(2-bromophenyl)cyclohepta[b]pyran-4,9-dione. These include further investigation of its mechanism of action, potential medical applications, and toxicity. Additionally, research on the synthesis of this compound may lead to the development of new and improved methods for its production. Overall, further research on this compound has the potential to lead to significant advancements in the field of scientific research.

Synthesis Methods

The synthesis of 6,8-Dibromo-2-(2-bromophenyl)cyclohepta[b]pyran-4,9-dione involves several steps. The first step involves the reaction of 2-bromobenzaldehyde with malonic acid in the presence of a catalyst to form 2-bromo-3-phenylpropanoic acid. The second step involves the reaction of 2-bromo-3-phenylpropanoic acid with 2,3-dibromobutane in the presence of a base to form 6,8-dibromo-2-(2-bromophenyl)cyclohepta[b]pyran-4,9-dione.

Scientific Research Applications

6,8-Dibromo-2-(2-bromophenyl)cyclohepta[b]pyran-4,9-dione has been extensively studied for its potential applications in scientific research. This compound has been used in various research studies to investigate its mechanism of action, biochemical and physiological effects, and potential medical applications.

properties

Product Name

6,8-Dibromo-2-(2-bromophenyl)cyclohepta[b]pyran-4,9-dione

Molecular Formula

C16H7Br3O3

Molecular Weight

486.9 g/mol

IUPAC Name

6,8-dibromo-2-(2-bromophenyl)cyclohepta[b]pyran-4,9-dione

InChI

InChI=1S/C16H7Br3O3/c17-8-5-10-13(20)7-14(9-3-1-2-4-11(9)18)22-16(10)15(21)12(19)6-8/h1-7H

InChI Key

GCEGIZUEDVGCHE-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C(=O)C(=CC(=C3)Br)Br)Br

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C(=O)C(=CC(=C3)Br)Br)Br

Origin of Product

United States

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